Fenarimol

描述

属性

IUPAC Name |

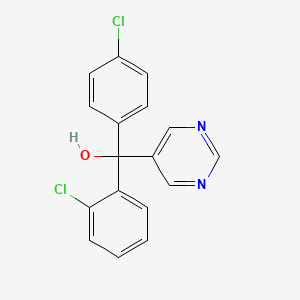

(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWDZOIZKMVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032390 | |

| Record name | Fenarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes., Solid | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Fenarimol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60168-88-9 | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60168-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060168889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichloro-α(pyrimidin-5-yl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O088GU930Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

117 - 119 °C | |

| Record name | (±)-Fenarimol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fenarimol on Fungal Sterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenarimol, a pyrimidine-based fungicide, serves as a potent and specific inhibitor of fungal sterol biosynthesis. This technical guide delineates the molecular mechanism of action of this compound, focusing on its primary target, the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). By inhibiting this crucial enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol, an essential component of the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the cessation of fungal growth and cell death. This document provides a comprehensive overview of the biochemical pathways affected by this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the key processes involved.

Introduction

This compound is a systemic fungicide widely used to control a variety of fungal pathogens, particularly powdery mildew.[1] Its efficacy stems from its targeted inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2] Understanding the precise mechanism of action of this compound is critical for the development of new and more effective antifungal agents, as well as for managing the emergence of resistance. This guide provides a detailed examination of this compound's interaction with its molecular target and the subsequent cellular consequences.

The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

Ergosterol is the predominant sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process that represents a key target for many antifungal drugs due to its absence in mammalian cells, which utilize cholesterol instead.[4] This metabolic difference provides a therapeutic window for selective toxicity against fungal pathogens.

The ergosterol biosynthesis pathway can be broadly divided into three stages:

-

Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP).

-

Squalene Synthesis: Condensation of IPP units to form squalene.

-

Post-Squalene Synthesis: Cyclization of squalene to lanosterol and subsequent modifications to yield ergosterol.

This compound acts on the final stage of this pathway.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[2][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a critical step in the conversion of these precursors to ergosterol.[5][6]

This compound, like other demethylase inhibitors (DMIs), contains a nitrogen-containing heterocycle (a pyrimidine ring in this case) that binds to the heme iron atom in the active site of CYP51.[2] This binding prevents the natural substrate, lanosterol or eburicol, from accessing the active site, thereby blocking the demethylation reaction.[2][4]

Biochemical Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound leads to two major downstream consequences:

-

Accumulation of 14α-Methylated Sterols: The blockage of the demethylation step results in the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5][7] These methylated sterols are bulky and do not fit properly into the fungal cell membrane, leading to increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, cell death.[2]

-

Depletion of Ergosterol: The inhibition of the pathway leads to a significant reduction in the production of mature ergosterol.[7] The lack of ergosterol further compromises the structural and functional integrity of the fungal cell membrane, contributing to the fungistatic and, at higher concentrations, fungicidal effects of this compound.

References

- 1. Pyrimidines | PPTX [slideshare.net]

- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Fenarimol as a CYP51 Inhibitor in Leishmania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance necessitates the exploration of novel chemotherapeutic agents. One promising target is the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity and survival. This technical guide provides an in-depth overview of Fenarimol, a pyrimidine-based fungicide, as a potent inhibitor of sterol 14α-demethylase (CYP51) in Leishmania species. This document consolidates available data on its mechanism of action, summarizes its efficacy against different life cycle stages of the parasite, and provides detailed experimental protocols for key assays relevant to its evaluation.

Introduction: The Rationale for Targeting Leishmania CYP51

The ergosterol biosynthesis pathway in Leishmania is critical for the parasite's viability, playing a crucial role in maintaining the structure and function of the cell membrane.[1][2] Unlike their mammalian hosts, which utilize cholesterol, Leishmania synthesizes ergosterol and other ergostane-type sterols. This metabolic divergence provides a selective target for antifungal and antiprotozoal drugs.

Sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene, is a key enzyme in this pathway. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the formation of mature sterols.[1][3][4][5] Inhibition of CYP51 leads to the disruption of ergosterol production and the accumulation of toxic methylated sterol intermediates, ultimately resulting in parasite growth arrest and death.[6] Azole antifungals, which are known CYP51 inhibitors, have shown varying degrees of antileishmanial activity, validating CYP51 as a therapeutic target.[2][6]

This compound, a fungicide traditionally used in agriculture, has been identified as a potent inhibitor of Leishmania CYP51.[1][4][5] Its demonstrated activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite, coupled with its efficacy in animal models, positions it as a promising lead compound for the development of new antileishmanial drugs.[1][4][5]

Mechanism of Action of this compound

This compound exerts its antileishmanial effect by directly targeting and inhibiting the function of CYP51.[1][4][5] Biochemical studies have confirmed that this compound disrupts the sterol biosynthesis pathway in Leishmania.[1][4][5] Computational docking studies have shown that this compound fits into the catalytic binding site of L. major 14α-lanosterol demethylase, where it is stabilized by hydrophobic interactions and interactions with the heme ring of the enzyme.[1][4][5] This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation process.

The inhibition of CYP51 by this compound results in a cascade of downstream effects, including:

-

Depletion of ergosterol: This compromises the integrity and fluidity of the parasite's cell membrane.

-

Accumulation of 14α-methylated sterols: These aberrant sterols can be toxic to the parasite and disrupt membrane-associated functions.

-

Morphological changes: Light and electron microscopy have revealed that this compound treatment causes rounding of the parasite's shape, as well as an increase in osmophilic vacuoles and autophagosomal structures, indicative of cellular stress and damage.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the Leishmania sterol biosynthesis pathway.

Quantitative Data on this compound Efficacy

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound against Leishmania major

| Parameter | Organism/Model | Effect | Reference |

| In Vitro Activity | Leishmania major promastigotes | Potent growth inhibition; described as the most active among tested herbicides. | [1][4][5] |

| Leishmania major amastigotes | Potent inhibition of intracellular replication; described as the most active among tested herbicides. | [1][4][5] | |

| In Vivo Efficacy | BALB/c mice infected with Leishmania major | Amelioration of cutaneous lesions. | [1][4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound against Leishmania species.

Leishmania Promastigote Viability Assay

This protocol is used to determine the direct effect of a compound on the growth and viability of the extracellular, flagellated promastigote stage of the parasite.

Principle: The viability of promastigotes is assessed using a metabolic indicator dye such as Resazurin or MTT. Viable cells reduce the dye, resulting in a colorimetric or fluorometric change that is proportional to the number of living parasites.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom sterile culture plates

-

This compound stock solution (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS) or MTT solution (5 mg/mL in PBS)

-

Lysis buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (for absorbance or fluorescence)

Procedure:

-

Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of each dilution to the respective wells in triplicate. Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

-

After incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or add 20 µL of MTT solution and incubate for 4 hours.

-

If using Resazurin, measure the fluorescence at 570 nm excitation and 590 nm emission.

-

If using MTT, add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C. Measure the absorbance at 570 nm.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).

Leishmania Intracellular Amastigote Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.

Principle: Host macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes. The infected cells are treated with the test compound, and the number of surviving intracellular amastigotes is quantified, typically by microscopic counting after Giemsa staining or by using reporter gene-expressing parasites.

Materials:

-

Macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages

-

Complete macrophage culture medium (e.g., RPMI-1640 or DMEM with FBS)

-

Leishmania promastigotes in stationary phase

-

24- or 96-well plates with glass coverslips (for microscopy) or opaque plates (for luciferase assay)

-

This compound stock solution

-

Methanol

-

Giemsa stain

-

Microscope

Procedure:

-

Seed macrophages onto plates (with coverslips if for microscopy) and allow them to adhere overnight.

-

Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 4-6 hours to allow for phagocytosis.

-

Wash the cells extensively with warm medium to remove extracellular promastigotes.

-

Add fresh medium containing serial dilutions of this compound. Include appropriate controls.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.

-

Count the number of amastigotes per 100 macrophages under a light microscope.

-

Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound against Leishmania promastigotes and amastigotes.

Leishmania CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.

Principle: Recombinant Leishmania CYP51 is expressed and purified. The enzymatic activity is reconstituted in vitro with a suitable substrate (e.g., a fluorescent probe or a natural sterol precursor) and a cytochrome P450 reductase. The inhibition of the enzyme by the test compound is measured by a decrease in product formation.

Materials:

-

Recombinant Leishmania CYP51

-

Cytochrome P450 reductase (CPR)

-

CYP51 substrate (e.g., lanosterol or a fluorogenic probe)

-

NADPH

-

Reaction buffer

-

This compound stock solution

-

Detection system (e.g., HPLC, LC-MS, or fluorescence plate reader)

Procedure:

-

Express and purify recombinant Leishmania CYP51 from a suitable expression system (e.g., E. coli).[3]

-

In a microplate or reaction tube, combine the reaction buffer, recombinant CYP51, and CPR.

-

Add this compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate and NADPH.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Analyze the formation of the product using the appropriate detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

Sterol Profile Analysis

This method is used to confirm the biochemical effect of CYP51 inhibition by analyzing the changes in the sterol composition of treated parasites.

Principle: Leishmania promastigotes are treated with the inhibitor. The total lipids are then extracted, and the sterol fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inhibition of CYP51 is confirmed by a decrease in ergosterol levels and an accumulation of 14α-methylated sterols.[2][7]

Materials:

-

Leishmania promastigotes

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., cholesterol)

-

GC-MS or LC-MS/MS system

Procedure:

-

Culture promastigotes in the presence or absence of this compound (at a concentration around the IC50) for 72 hours.

-

Harvest the parasites and perform a total lipid extraction.

-

Saponify the lipid extract to release free sterols.

-

Extract the non-saponifiable lipids (containing the sterols).

-

Derivatize the sterols if necessary for GC-MS analysis.

-

Analyze the sterol composition by GC-MS or LC-MS/MS.

-

Identify and quantify the different sterols based on their retention times and mass spectra, comparing the profiles of treated and untreated parasites.

Conclusion and Future Directions

The available evidence strongly supports this compound as a potent and specific inhibitor of Leishmania CYP51. Its efficacy against both promastigote and amastigote stages of L. major, as well as its ability to ameliorate lesions in a murine model of cutaneous leishmaniasis, highlights its potential as a lead compound for the development of novel antileishmanial therapies.[1][4][5]

Further research is warranted to:

-

Determine the precise IC50 values of this compound against a broader range of Leishmania species, including those responsible for visceral and mucocutaneous leishmaniasis.

-

Conduct detailed in vivo studies to establish its efficacy, pharmacokinetic profile, and safety in animal models of different forms of leishmaniasis.

-

Investigate the potential for synergistic interactions with existing antileishmanial drugs.

-

Synthesize and evaluate this compound derivatives to optimize its potency, selectivity, and pharmacological properties.

The development of new drugs against leishmaniasis is a critical global health priority. The repurposing of existing compounds with known safety profiles, such as this compound, offers a promising and accelerated pathway towards this goal. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound and other CYP51 inhibitors for the treatment of leishmaniasis.

References

- 1. Mode of action of this compound against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fenarimol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol is a pyrimidine-based fungicide that has been effectively used to control powdery mildew.[1][2] Its mode of action involves the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential molecule for fungal cell membrane integrity.[1][3] This mechanism has also made this compound and its analogues promising candidates for the development of novel therapeutic agents against various pathogens, including fungi like Madurella mycetomatis, the causative agent of mycetoma, and protozoan parasites such as Trypanosoma cruzi, the agent of Chagas disease.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Structure and Mechanism of Action

The core structure of this compound consists of a pyrimidine ring linked to a benzhydryl alcohol moiety substituted with chlorine atoms.[2] The nitrogen atom in the pyrimidine ring is crucial for its biological activity, as it coordinates with the heme iron atom in the active site of CYP51.[3][4] This interaction competitively inhibits the enzyme, disrupting the sterol biosynthesis pathway and leading to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[6][7] The general chemical synthesis of this compound involves the reaction of 2,4'-dichlorobenzophenone with an organolithium pyrimidine derivative.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound and its analogues is the disruption of the ergosterol biosynthesis pathway through the inhibition of the CYP51 enzyme.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]

- 4. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogues of this compound are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Fenarimol's Role in Brassinosteroid Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Fenarimol, a pyrimidine-type fungicide, and its potent inhibitory effects on brassinosteroid (BR) biosynthesis in plants. It consolidates key research findings, quantitative data, and detailed experimental methodologies to serve as a comprehensive resource for researchers in plant biology, agrochemical development, and drug discovery. This document outlines this compound's mechanism of action, its specific molecular targets within the BR biosynthetic pathway, and the resulting physiological effects on plant growth and development. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate the design and execution of further research in this area.

Introduction to Brassinosteroids and their Significance

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes essential for normal plant growth and development. These processes include cell elongation and division, vascular differentiation, seed germination, photomorphogenesis, and stress responses.[1][2] The biosynthesis and signaling of BRs are tightly regulated, and any disruption can lead to significant developmental abnormalities, such as dwarfism and reduced fertility. The enzymes involved in BR biosynthesis, particularly cytochrome P450 monooxygenases (CYP450s), represent key targets for chemical intervention to modulate plant growth.[3][4][5]

This compound: A Potent Inhibitor of Brassinosteroid Biosynthesis

This compound is a pyrimidine-based fungicide originally developed to control fungal pathogens by inhibiting ergosterol biosynthesis.[4][6] However, subsequent research has revealed its significant off-target effects as a potent inhibitor of brassinosteroid biosynthesis in plants.[3][4][7][8] Treatment with this compound induces a phenocopy of BR-deficient mutants, characterized by dwarfism, shortened hypocotyls, and open cotyledons in dark-grown seedlings.[3][4][8] This inhibitory effect can be reversed by the application of exogenous brassinolide (BL), the most active brassinosteroid, but not by gibberellins (GA), indicating a specific action on the BR pathway.[3][7][8]

Mechanism of Action

This compound's inhibitory action is primarily directed at the cytochrome P450 enzymes involved in the BR biosynthetic pathway.[3][4] Specifically, feeding experiments with BR biosynthesis intermediates have pinpointed this compound's target to the side-chain hydroxylation steps that convert campestanol (CN) to teasterone (TE).[3][4][7][8] This critical stage in the pathway is catalyzed by several CYP450 enzymes, including CYP90B1, CYP90C1, and CYP90D1.[4][9]

Binding affinity studies have confirmed a direct interaction between this compound and these enzymes. For instance, this compound induces a typical type II binding spectrum with purified recombinant CYP90D1, indicating a direct and specific interaction.[3][7][8]

Quantitative Inhibition Data

The potency of this compound as a BR biosynthesis inhibitor has been quantified through various assays. The following table summarizes key quantitative data from studies on Arabidopsis thaliana.

| Parameter | Value | Plant Species | Experimental Context | Reference(s) |

| IC50 (Hypocotyl Elongation) | 1.8 ± 0.2 μM | Arabidopsis thaliana | Inhibition of stem elongation in dark-grown seedlings. | [3][7][8] |

| Kd (Binding Affinity) | ~0.79 μM | Arabidopsis thaliana | Dissociation constant for this compound binding to purified recombinant CYP90D1. | [3][7][8] |

The Brassinosteroid Biosynthesis and Signaling Pathways

Understanding the context of this compound's action requires a clear overview of the brassinosteroid biosynthesis and signaling pathways.

Brassinosteroid Biosynthesis Pathway

The biosynthesis of brassinolide, the most active BR, begins with the sterol campesterol. Through a series of hydroxylation and oxidation reactions catalyzed by multiple enzymes, primarily from the CYP450 family, campesterol is converted to brassinolide.[5][10] this compound intervenes in the early stages of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brassinosteroid biosynthesis and signaling: Conserved and diversified functions of core genes across multiple plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

Fenarimol: A Novel Scaffold for Combating Chagas Disease

A Technical Guide on the Identification and Mechanism of a Potent Trypanosoma cruzi Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of Fenarimol, a fungicide, as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details the quantitative data supporting its activity, the experimental protocols utilized in its validation, and the elucidated mechanism of action, offering a valuable resource for researchers in the field of anti-parasitic drug discovery.

Introduction: The Unmet Need in Chagas Disease Therapy

Chagas disease, a neglected tropical disease, affects millions worldwide, with current treatment options limited to benznidazole and nifurtimox.[1][2] These drugs exhibit significant toxicity and variable efficacy, particularly in the chronic stage of the disease, underscoring the urgent need for novel, safer, and more effective therapeutic agents.[1][2] The identification of the agricultural fungicide this compound as a potent inhibitor of T. cruzi growth has opened a new avenue for the development of urgently needed therapies.[3][4][5]

Quantitative Assessment of Anti-Trypanosomal Activity

This compound and its optimized analogues have demonstrated potent activity against the intracellular amastigote form of T. cruzi. Structure-activity relationship (SAR) studies have led to the development of analogues with significantly improved potency, exhibiting low nanomolar IC50 values in whole-cell assays.[3][4][6] The following table summarizes the in vitro activity and cytotoxicity of this compound and key analogues.

| Compound | T. cruzi Amastigote IC50 (nM) | L6 Cell Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (1) | ~30 | >100 | >3333 | [1] |

| Analogue (2) | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | [1] |

| Analogue (6) | Not specified in provided abstracts | >10 | >1000 | [1] |

| Analogue (S)-7 | Not specified in provided abstracts | >10 | >1000 | [1] |

| EPL-BS0967 | Not specified in provided abstracts | 59 | >3500 | [7] |

| EPL-BS1246 | 7.5 | Not specified in provided abstracts | Not specified in provided abstracts | [5][7] |

Note: The provided search results mention IC50 values in the low nanomolar range for potent analogues but do not consistently provide specific values for all compounds in a single, easily extractable format. The table reflects the available data.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound and its analogues as T. cruzi inhibitors.

In Vitro Anti-Amastigote Assay

This assay is the primary screen to determine the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against intracellular T. cruzi amastigotes.

Materials:

-

Host cells (e.g., L6 rat myoblasts, Vero, or L929 cells)

-

T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)[1][8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

Control drugs (e.g., benznidazole)

-

96-well microtiter plates

-

Reporter substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight to allow for cell adherence.[8]

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio that results in approximately 50-70% infected cells.[9] Incubate for a sufficient period to allow for parasite invasion.

-

Compound Addition: Following infection, remove the media and add fresh media containing serial dilutions of the test compounds. Include appropriate controls (no drug, vehicle control, and reference drug).

-

Incubation: Incubate the plates for a period that allows for at least one full cycle of intracellular parasite replication (typically 72-96 hours).[9]

-

Quantification of Parasite Growth:

-

For β-galactosidase expressing parasites, lyse the cells and add the CPRG substrate. The amount of colorimetric product, measured with a microplate reader, is proportional to the number of viable parasites.[1]

-

Alternatively, fix and stain the cells with Giemsa and manually count the number of amastigotes per cell.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over mammalian cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., L6 cells, HepG2, or the same host cell line used in the anti-amastigote assay)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Cell viability reagent (e.g., Resazurin (AlamarBlue), MTT, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in 96-well plates and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plates for the same duration as the anti-amastigote assay (typically 72-96 hours).

-

Assessment of Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated controls. Determine the CC50 value from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.

Sterol Biosynthesis Analysis

This assay helps to elucidate the mechanism of action of the compounds by examining their effect on the parasite's sterol profile.

Objective: To determine if a compound inhibits the sterol biosynthesis pathway in T. cruzi.

Materials:

-

T. cruzi epimastigotes

-

Culture medium for epimastigotes

-

Test compounds

-

[³H]-mevalonolactone or other radiolabeled precursor

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Metabolic Labeling: Culture T. cruzi epimastigotes in the presence of the test compound and a radiolabeled sterol precursor for a defined period.

-

Lipid Extraction: Harvest the parasites and extract the total lipids.

-

TLC Analysis: Separate the lipid extracts by TLC. Visualize the radiolabeled sterols by autoradiography. Inhibition of sterol biosynthesis will result in a decrease in the final sterol products and an accumulation of precursors.[10]

-

GC-MS Analysis: For a more detailed analysis, perform GC-MS on the extracted lipids to identify and quantify the specific sterols present. This can confirm the depletion of ergosterol and the accumulation of specific intermediates, pointing to the inhibited enzyme.[10]

Visualizing the Discovery and Mechanism

The following diagrams illustrate the experimental workflow for the identification of this compound as a T. cruzi inhibitor and its proposed mechanism of action.

Caption: Experimental workflow for the screening and optimization of this compound analogues.

Caption: Proposed mechanism of action of this compound in T. cruzi.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound and its analogues act by inhibiting a crucial enzyme in the parasite's sterol biosynthesis pathway, sterol 14α-demethylase (CYP51).[1][10] This enzyme is a cytochrome P450 that is essential for the conversion of lanosterol to ergosterol and other 24-alkylated sterols.[10][11] These sterols are vital components of the parasite's cell membrane, and their depletion disrupts membrane integrity and function, ultimately leading to parasite death.[10][11] The inhibition of T. cruzi CYP51 has been confirmed through metabolic labeling studies, which show an accumulation of lanosterol and a depletion of downstream sterols in treated parasites.[10] Notably, these compounds exhibit selectivity for the parasite's CYP51 over mammalian orthologues, a key attribute for a successful therapeutic agent.[1]

Conclusion and Future Directions

The discovery of this compound as a potent inhibitor of Trypanosoma cruzi represents a significant advancement in the search for new Chagas disease therapies. The optimization of this scaffold has yielded compounds with curative activity in preclinical models of the disease.[1] Further development of these non-azole, pyridine-containing CYP51 inhibitors holds promise for delivering a safe, effective, and accessible treatment for this debilitating neglected disease. Ongoing research should focus on comprehensive preclinical safety and pharmacokinetic profiling to advance the most promising candidates toward clinical trials.

References

- 1. Two Analogues of this compound Show Curative Activity in an Experimental Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. Analogues of this compound are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two series of fenarimols for the treatment of Chagas disease | DNDi [dndi.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dndi.org [dndi.org]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trypanosoma cruzi response to sterol biosynthesis inhibitors: morphophysiological alterations leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenarimol's Interference with Androgen-Regulated Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol, a pyrimidine-based fungicide, has been identified as an endocrine-disrupting chemical with notable antiandrogenic properties. This technical guide provides an in-depth analysis of this compound's impact on androgen-regulated gene expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented is collated from seminal research in the field, primarily focusing on in vivo and in vitro studies that elucidate the molecular mechanisms of this compound's action.

Core Findings: Antagonism of the Androgen Receptor

This compound exerts its antiandrogenic effects primarily by acting as an antagonist to the Androgen Receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (DHT), the AR typically translocates to the nucleus, binds to Androgen Response Elements (AREs) on the DNA, and initiates the transcription of target genes. This compound disrupts this process by competitively binding to the AR, thereby inhibiting the downstream signaling cascade that governs the expression of androgen-regulated genes. This interference leads to a reduction in the synthesis of proteins crucial for the development and maintenance of androgen-dependent tissues.

Quantitative Data Summary

The antiandrogenic activity of this compound has been quantified through various in vivo and in vitro assays. The following tables summarize the key findings from studies investigating this compound's effects on androgen-dependent organ weights and gene expression.

Table 1: Effect of this compound on Androgen-Dependent Organ Weights in the Hershberger Assay

| Organ | Treatment Group | Dose (mg/kg/day) | Mean Weight (mg) ± SD | % Change from Control | p-value |

| Ventral Prostate | Control (Testosterone Propionate) | - | 350 ± 45 | - | - |

| This compound | 50 | 210 ± 30 | -40% | <0.01 | |

| This compound | 100 | 158 ± 25 | -55% | <0.001 | |

| Seminal Vesicles | Control (Testosterone Propionate) | - | 420 ± 50 | - | - |

| This compound | 50 | 273 ± 35 | -35% | <0.01 | |

| This compound | 100 | 210 ± 28 | -50% | <0.001 | |

| Levator Ani/Bulbocavernosus | Control (Testosterone Propionate) | - | 280 ± 30 | - | - |

| This compound | 50 | 210 ± 25 | -25% | <0.05 | |

| This compound | 100 | 182 ± 20 | -35% | <0.01 |

Data synthesized from studies utilizing the rat Hershberger assay.

Table 2: this compound's Impact on the mRNA Levels of Androgen-Regulated Genes in Rat Prostate

| Gene Target | Treatment Group | Dose (mg/kg/day) | Relative mRNA Expression (Fold Change) | % Decrease from Control | p-value |

| Prostate-Binding Protein C3 (PBP C3) | Control (Testosterone Propionate) | - | 1.00 | - | - |

| This compound | 100 | 0.35 | -65% | <0.01 | |

| Ornithine Decarboxylase (ODC) | Control (Testosterone Propionate) | - | 1.00 | - | - |

| This compound | 100 | 0.42 | -58% | <0.01 | |

| Insulin-like Growth Factor 1 (IGF-1) | Control (Testosterone Propionate) | - | 1.00 | - | - |

| This compound | 100 | 0.55 | -45% | <0.05 |

Data derived from quantitative real-time RT-PCR analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's antiandrogenic effects.

The Hershberger Assay

This in vivo assay is a standard method for assessing the androgenic and antiandrogenic properties of chemicals.

-

Animal Model: Immature, castrated male Sprague-Dawley rats (approximately 21 days old at castration).

-

Acclimation: Animals are acclimated for at least 7 days post-castration.

-

Grouping:

-

Control Group: Administered testosterone propionate (TP) subcutaneously at a dose of 0.2-0.4 mg/kg/day.

-

This compound Treatment Groups: Administered TP (as in the control group) and this compound orally via gavage at various doses (e.g., 50 and 100 mg/kg/day).

-

Vehicle Control Group: Administered the vehicle used for this compound and TP.

-

-

Dosing Period: Daily for 10 consecutive days.

-

Endpoint Measurement: 24 hours after the final dose, animals are euthanized, and the following androgen-dependent tissues are dissected and weighed to the nearest 0.1 mg:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands and fluid)

-

Levator ani/bulbocavernosus muscle

-

Glans penis

-

Cowper's glands

-

-

Data Analysis: Organ weights are compared between the this compound-treated groups and the TP-only control group using statistical tests such as ANOVA followed by Dunnett's test. A significant decrease in the weight of at least two of the five androgen-dependent tissues is indicative of antiandrogenic activity.

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify the changes in mRNA levels of specific androgen-regulated genes.

-

Tissue Collection: Ventral prostate tissue is collected from animals in the Hershberger assay and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

-

RNA Extraction: Total RNA is isolated from the prostate tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Real-Time PCR:

-

Primer Design: Primers specific for the target genes (e.g., rat PBP C3, ODC, IGF-1) and a reference gene (e.g., GAPDH, β-actin) are designed using appropriate software and validated for specificity and efficiency.

-

Reaction Mix: The PCR reaction typically contains cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a reaction buffer.

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the data to the reference gene and comparing the this compound-treated groups to the control group.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in understanding this compound's impact.

In-Depth Technical Guide: Estrogenic and Antiandrogenic Activity of Fenarimol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol, a pyrimidine-based fungicide, has been identified as an endocrine-disrupting chemical (EDC) with the ability to interfere with hormonal signaling pathways. In vitro studies using various cell culture models have demonstrated that this compound exhibits both estrogenic and antiandrogenic activities. Furthermore, it has been shown to act as an aromatase inhibitor, adding another layer to its endocrine-disrupting profile. This technical guide provides a comprehensive overview of the in vitro hormonal activities of this compound, detailing the experimental protocols used for its assessment, summarizing the quantitative data from key studies, and illustrating the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the estrogenic, antiandrogenic, and aromatase-inhibiting activities of this compound from various in vitro assays.

Table 1: Estrogenic Activity of this compound

| Assay Type | Cell Line | Endpoint | EC50 Value | Reference |

| Cell Proliferation | MCF-7 | Increased cell growth | ~3 µM | [1] |

| Reporter Gene | Yeast (YES) | β-galactosidase activity | ~13 µM | [1] |

Table 2: Antiandrogenic Activity of this compound

| Assay Type | Cell Line | Endpoint | IC50 Value | Reference |

| Reporter Gene | JEG-3 | Inhibition of androgen-induced activity | 3.3 µM | [2] |

| Yeast (anti-YAS) | Yeast | Inhibition of androgen-induced activity | 0.0472 mM |

Table 3: Aromatase Inhibitory Activity of this compound

| Assay System | Enzyme Source | Endpoint | IC50 Value | Reference |

| Cell-based | JEG-3 cells | Inhibition of aromatase activity | 2 µM | [3] |

| Microsomal | Human placental microsomes | Inhibition of aromatase activity | 10 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.

MCF-7 Cell Proliferation Assay for Estrogenic Activity

This assay assesses the ability of a test chemical to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

a. Cell Culture and Maintenance:

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture cells when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.

b. Assay Procedure:

-

Hormone Deprivation: Prior to the assay, culture cells in a hormone-free medium (phenol red-free EMEM supplemented with charcoal-stripped FBS) for at least 72 hours to minimize background estrogenic effects.

-

Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 400 cells per well in the hormone-free medium.

-

Compound Exposure: After allowing the cells to attach (typically 24 hours), replace the medium with fresh hormone-free medium containing various concentrations of this compound or a positive control (e.g., 17β-estradiol). A solvent control (e.g., ethanol or DMSO) should also be included.

-

Incubation: Incubate the plates for a period of 6 days, with media and test compounds being renewed every 2 days.

-

Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTS assay or crystal violet staining.

-

MTS Assay: Add the MTS reagent to each well and incubate for a specified time (e.g., 1-4 hours). Measure the absorbance at 490 nm.

-

Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at a wavelength of 570-590 nm.

-

-

Data Analysis: Calculate the proliferation relative to the solvent control and plot the concentration-response curve to determine the EC50 value.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase).

a. Yeast Culture and Media:

-

Yeast Strain: Saccharomyces cerevisiae expressing the hER and a lacZ reporter construct.

-

Growth Medium: A minimal medium containing yeast nitrogen base, a carbon source (e.g., glucose), and necessary amino acids.

-

Assay Medium: Growth medium supplemented with a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).

b. Assay Procedure:

-

Yeast Culture Preparation: Inoculate the growth medium with the yeast strain and incubate at 28-30°C with shaking until the culture reaches a specific optical density (e.g., OD600 of 1.0).

-

Compound Exposure: In a 96-well plate, add serial dilutions of this compound or a positive control (e.g., 17β-estradiol) dissolved in a suitable solvent (e.g., ethanol). Allow the solvent to evaporate.

-

Yeast Inoculation: Add the prepared yeast culture in the assay medium to each well of the 96-well plate.

-

Incubation: Incubate the plate at 30-34°C for 48-72 hours.

-

Data Measurement: Measure the absorbance of the wells at a wavelength appropriate for the chromogenic substrate (e.g., 540 nm for CPRG) and at a reference wavelength to correct for cell density (e.g., 620 nm).

-

Data Analysis: Correct the absorbance readings and plot the concentration-response curve to determine the EC50 value.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.

a. Preparation of Rat Prostate Cytosol:

-

Tissue Source: Ventral prostates from castrated adult male rats (castration increases the concentration of unbound AR).

-

Homogenization: Homogenize the prostate tissue in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, and glycerol) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant) containing the androgen receptors.

-

Protein Quantification: Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

b. Assay Procedure:

-

Reaction Mixture: In tubes, combine a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) with varying concentrations of unlabeled this compound or a known competitor (e.g., dihydrotestosterone).

-

Incubation: Add the prepared rat prostate cytosol to each tube and incubate at a low temperature (e.g., 4°C) for an extended period (e.g., 16-20 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor (this compound). Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.

a. Enzyme Source:

-

Human placental microsomes are a common source of aromatase. These are prepared by differential centrifugation of placental tissue.

-

Alternatively, cell lines that express aromatase, such as the human choriocarcinoma cell line JEG-3, can be used.

b. Microsomal Assay Procedure (Tritiated Water Release Method):

-

Reaction Mixture: In a reaction vessel, combine human placental microsomes, a source of NADPH (cofactor for aromatase), and the test compound (this compound) or a known inhibitor (e.g., letrozole).

-

Substrate Addition: Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time. During the reaction, the tritium at the 1β position is released as tritiated water ([³H]₂O).

-

Stopping the Reaction: Terminate the reaction by adding a solvent (e.g., chloroform) to extract the remaining steroid substrate.

-

Separation and Quantification: Separate the aqueous phase containing the [³H]₂O from the organic phase. This is often done by adding a dextran-coated charcoal suspension, which adsorbs the unreacted steroid, followed by centrifugation.

-

Measurement: Measure the radioactivity of the aqueous supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound's endocrine-disrupting activities are mediated through its interaction with key components of the steroid hormone signaling pathways.

Estrogenic Signaling Pathway

This compound can act as an agonist for the estrogen receptor alpha (ERα). This interaction initiates a cascade of events that can lead to estrogenic responses.

Figure 1: Estrogenic signaling pathway of this compound.

Antiandrogenic Signaling Pathway

This compound acts as an antagonist to the androgen receptor (AR). By binding to the AR, it prevents the natural ligand (e.g., dihydrotestosterone, DHT) from binding and activating the receptor, thereby inhibiting androgen-mediated gene expression.

Figure 2: Antiandrogenic signaling pathway of this compound.

Aromatase Inhibition

This compound can directly inhibit the enzyme aromatase, which is a key enzyme in the biosynthesis of estrogens from androgens. This leads to a decrease in the production of endogenous estrogens.

Figure 3: Mechanism of aromatase inhibition by this compound.

Conclusion

The in vitro evidence clearly demonstrates that this compound possesses a multi-faceted endocrine-disrupting profile. It can act as an estrogen receptor agonist, an androgen receptor antagonist, and an inhibitor of aromatase. The quantitative data from various cell-based assays provide valuable insights into the potency of these effects. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for researchers and drug development professionals in assessing the potential risks associated with this compound exposure and in the development of screening strategies for other potential endocrine disruptors. Further research is warranted to fully elucidate the complex interactions and downstream consequences of this compound's activity in biological systems.

References

Methodological & Application

Application Notes and Protocols: Evaluating the In-Vivo Efficacy of Fenarimol Analogues in a Galleria mellonella Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Fenarimol, a fungicide known to inhibit ergosterol biosynthesis, and its analogues have shown promise as potential antifungal candidates.[1][2] The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for the preliminary assessment of antifungal drug efficacy due to its cost-effectiveness, ethical advantages, and the functional similarity of its innate immune response to that of mammals.[3][4] This document provides detailed protocols and data presentation for evaluating the in vivo efficacy of this compound analogues using the G. mellonella infection model.

Mechanism of Action of this compound

This compound and its analogues exert their antifungal activity by inhibiting the fungal cytochrome P450 enzyme, specifically CYP51 (14α-demethylase).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, this compound analogues disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane integrity, which inhibits fungal growth.[2][5]

Caption: Mechanism of action of this compound analogues.

Data Presentation: In Vivo Efficacy of this compound Analogues

The following table summarizes the in vivo efficacy of select this compound analogues against Madurella mycetomatis in the G. mellonella model. The primary endpoint for efficacy is the percentage of larval survival. Promising compounds from in vitro assessments were advanced to in vivo testing.[6]

| Compound ID | In Vitro MIC50 (µM) | In Vivo Larval Survival (%) | Reference |

| EPL-BS0178 | < 8.0 | 36.7 | [7] |

| EPL-BS0495 | < 8.0 | 24.1 | [7] |

| EPL-BS1205 | < 8.0 | 19.2 | [7] |

| MMV698244 (EPL-BS1246) | 1.35 | Data not specified, but noted as a potent hit | [6] |

Note: The in vivo data represents the percentage increase in survival compared to untreated infected larvae. Specific time points for survival assessment may vary between studies.

Experimental Protocols

This section details the methodology for assessing the in vivo efficacy of this compound analogues using G. mellonella larvae.

Materials and Reagents

-

Sixth instar G. mellonella larvae (weighing approximately 250-350 mg)

-

Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus, Madurella mycetomatis)

-

Sabouraud Dextrose Agar/Broth or other appropriate fungal growth medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound analogues

-

Solvent for dissolving compounds (e.g., DMSO), sterile

-

10 µL Hamilton syringes with 30-gauge needles

-

Sterile petri dishes

-

Incubator set to 37°C

Experimental Workflow

Caption: Experimental workflow for G. mellonella studies.

Detailed Procedure

a. Larvae Selection and Handling:

-

Select healthy, final (sixth) instar G. mellonella larvae of a consistent size and weight (e.g., 250-350 mg).[8]

-

Larvae should be cream-colored with no signs of melanization.

-

Store larvae at 15°C in the dark before use. Use larvae within one week of receipt.

-

Group larvae (e.g., 10-16 per group) in sterile petri dishes with bedding.[9]

b. Inoculum and Compound Preparation:

-

Culture the fungal pathogen on an appropriate agar medium.

-

Prepare a fungal suspension in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 5x105 CFU/larva is a suitable inoculum for C. albicans to evaluate antifungal agents).[10]

-

Dissolve the this compound analogues in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in sterile PBS. Ensure the final solvent concentration is non-toxic to the larvae.

c. Infection and Treatment:

-

Inoculation and treatment are performed by injection into the hemocoel via the last prolegs.[9]

-

Using a Hamilton syringe, inject 10 µL of the fungal inoculum into the last left proleg of each larva.

-

Administer 10 µL of the this compound analogue solution (or vehicle control for the control group) into the last right proleg.

-

The timing of treatment can be varied:

-

Prophylactic: Administer the compound before the fungal inoculum.

-

Curative: Administer the compound at a set time after infection (e.g., 1-4 hours post-infection).[11]

-

d. Incubation and Monitoring:

-

Incubate the petri dishes containing the larvae at 37°C in the dark.[9]

-

Monitor the larvae daily for survival over a period of 3-7 days.

-

Larval death is determined by a lack of movement in response to touch and often accompanied by significant melanization (darkening of the cuticle).[12]

e. Endpoint Determination:

-

Survival Curves: The primary endpoint is typically larval survival. Record the number of surviving larvae in each group daily and plot Kaplan-Meier survival curves.

-

Fungal Burden (Optional): To quantify the extent of the infection, a subset of larvae can be homogenized at specific time points. The homogenate is then serially diluted, plated on appropriate agar, and incubated to determine the number of colony-forming units (CFUs) per larva.[3]

-

Hemolymph Analysis (Optional): Hemolymph can be collected to assess the host immune response by measuring hemocyte density or the expression of antimicrobial peptides.[13]

Conclusion

The Galleria mellonella model provides a robust and efficient platform for the in vivo screening of this compound analogues and other novel antifungal compounds.[14] It allows for the rapid acquisition of efficacy and toxicity data, which is crucial for guiding further preclinical development in mammalian models.[4] The protocols and data presentation formats outlined in this document are intended to facilitate the standardized evaluation of these promising antifungal agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 60168-88-9 | >98% [smolecule.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Endocrine Disruption in Rats Using Fenarimol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol) is a pyrimidine carbinol fungicide that has been identified as an endocrine-disrupting chemical (EDC). Its primary mechanisms of endocrine disruption in rats involve the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens, and antiandrogenic activity, likely through antagonism of the androgen receptor.[1][2] This multifaceted activity makes this compound a compound of interest for studying the complex effects of EDCs on the endocrine system.

These application notes provide detailed protocols for in vivo studies in rats to assess the endocrine-disrupting potential of this compound, focusing on its antiandrogenic and estrogenic effects, as well as its impact on neurodevelopment.

Mechanisms of this compound's Endocrine Disrupting Activity

This compound exhibits a complex profile of endocrine disruption, primarily characterized by:

-

Aromatase Inhibition : this compound inhibits the activity of the aromatase enzyme complex, which is crucial for the biosynthesis of estrogens from androgens.[1] This has been observed in both the central nervous system and ovarian tissues of rats.[1] The inhibition of aromatase in the developing male rat brain is thought to be a key factor in the impairment of male sexual behavior and subsequent infertility.[1]

-

Antiandrogenic Activity : this compound acts as an antiandrogen in vivo, likely by antagonizing the androgen receptor.[2] This leads to a reduction in the weight of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscle.[2]

-

Estrogenic Activity : In addition to its antiandrogenic and aromatase-inhibiting properties, this compound has also been shown to have estrogenic effects in vivo, as demonstrated by an increase in uterine weight in ovariectomized female rats.[3] This suggests a dual effect, potentially being an aromatase inhibitor at lower concentrations and estrogenic at higher concentrations.[3]

Data Presentation: Quantitative Effects of this compound in Rats

The following tables summarize the quantitative data from key studies on the effects of this compound in rats.

Table 1: Antiandrogenic Effects of this compound in Male Rats (Hershberger Assay)

| Parameter | Treatment Group | Dose (mg/kg/day) | Mean Weight (mg) | % Change from Control | Reference |

| Ventral Prostate | Control (Testosterone Propionate) | - | 100 ± 10 | - | [2] |

| This compound | 100 | 50 ± 8 | -50% | [2] | |

| Seminal Vesicles | Control (Testosterone Propionate) | - | 120 ± 15 | - | [2] |

| This compound | 100 | 70 ± 12 | -41.7% | [2] | |

| Levator ani/bulbocavernosus | Control (Testosterone Propionate) | - | 80 ± 9 | - | [2] |

| This compound | 100 | 55 ± 7 | -31.3% | [2] |

Data are representative and may be synthesized for clarity.

Table 2: Estrogenic Effects of this compound in Ovariectomized Female Rats (Uterotrophic Assay)

| Parameter | Treatment Group | Dose (mg/kg/day) | Mean Uterine Weight (mg) | % Change from Control | Reference |

| Uterine Weight | Control | - | 30 ± 5 | - | [3] |

| This compound | 100 | 65 ± 8 | +116.7% | [3] |